

An In-depth Technical Guide to Noformicin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Noformicin**
Cat. No.: **B086930**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noformicin, a pyrrolidine-containing natural product, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its core chemical properties, including its CAS number and IUPAC name. While detailed experimental data on its synthesis, mechanism of action, and effects on cellular signaling pathways are limited in publicly accessible literature, this document consolidates the available information and outlines general methodologies relevant to its study.

Chemical Identity


Noformicin is chemically identified as follows:

Identifier	Value	Citation
CAS Number	155-38-4	[1]
IUPAC Name	(2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide	[1]
Molecular Formula	C ₈ H ₁₅ N ₅ O	[1]
Molecular Weight	197.24 g/mol	[1]

Synthesis

The synthesis of **Noformicin** was first reported by G. D. Diana in 1973.^[2] While the detailed experimental protocol from this publication is not readily available, the work established a synthetic route to this natural product. Further research into the synthesis of **Noformicin** and its homologs has also been described.

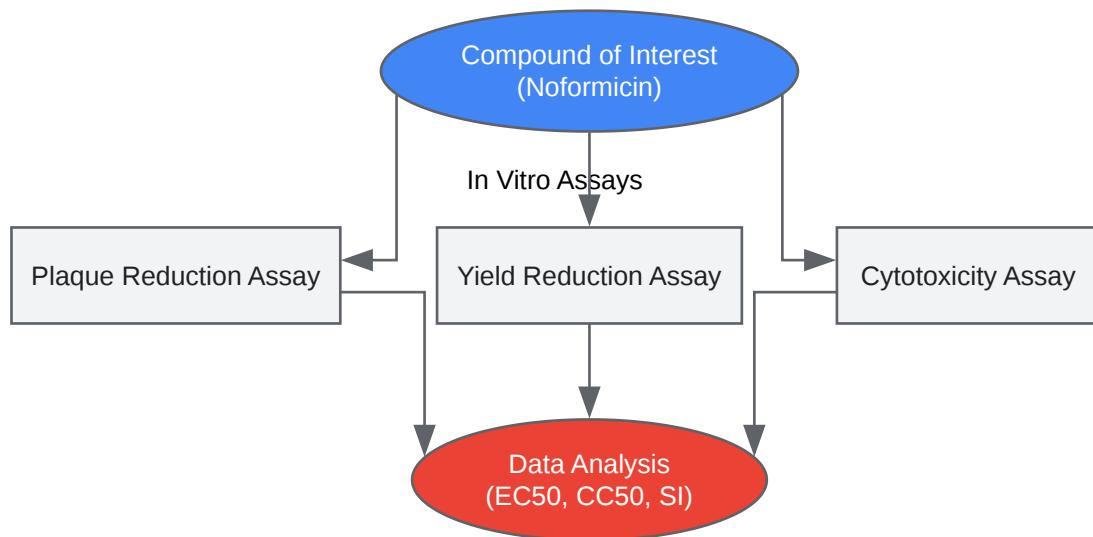
A generalized workflow for the chemical synthesis of a natural product like **Noformicin** would typically involve the following stages:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for chemical synthesis.

Biological Activity and Mechanism of Action

Noformicin has been noted for its antiviral activity. However, specific details regarding its mechanism of action are not well-documented in the available literature. To elucidate the mechanism of action of a novel antiviral compound, a series of experiments would typically be conducted.

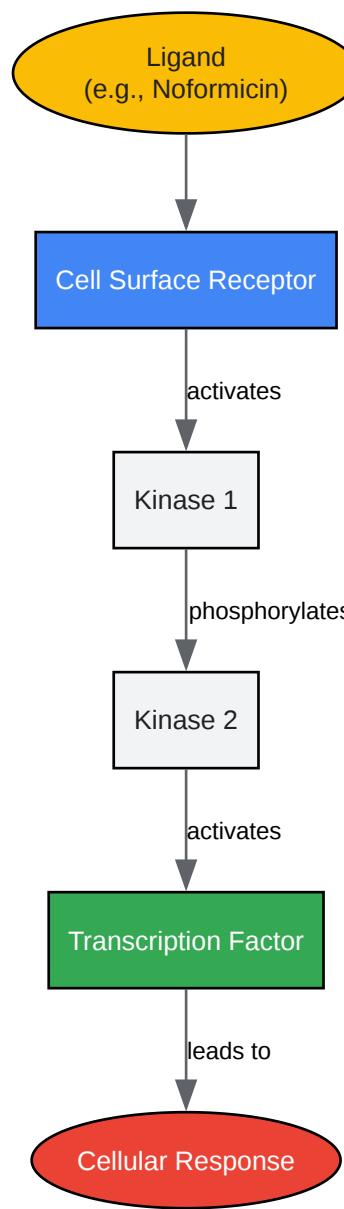

General Experimental Protocols for Antiviral Activity Screening

Standard assays to determine the antiviral efficacy of a compound like **Noformicin** include:

- **Plaque Reduction Assay:** This assay assesses the ability of a compound to inhibit the formation of viral plaques in a cell monolayer. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is a key measure of its potency.
- **Yield Reduction Assay:** This assay measures the reduction in the production of infectious virus particles from infected cells in the presence of the test compound.

- Cytotoxicity Assay: It is crucial to determine the concentration of the compound that is toxic to the host cells (CC_{50}). The selectivity index (SI), calculated as the ratio of CC_{50} to EC_{50} , is an important indicator of the compound's therapeutic potential.

A hypothetical experimental workflow for antiviral testing is presented below:


[Click to download full resolution via product page](#)

Caption: Workflow for in vitro antiviral activity testing.

Cellular Signaling Pathways

The interaction of a bioactive compound with cellular signaling pathways is fundamental to its mechanism of action. For an antiviral agent, this could involve interference with pathways essential for viral entry, replication, or egress. Common signaling pathways that are often modulated by external agents and are critical in cellular processes include the MAPK, PI3K/Akt, and NF- κ B pathways.

A simplified representation of a generic signaling pathway is shown below:

[Click to download full resolution via product page](#)

Caption: A generic cell signaling cascade.

To investigate the effect of **Noformicin** on specific signaling pathways, researchers would typically employ techniques such as Western blotting to detect changes in the phosphorylation status of key signaling proteins, or reporter gene assays to measure the activity of transcription factors.

Conclusion and Future Directions

Noformicin presents an interesting scaffold for further investigation in the field of drug discovery. While its fundamental chemical identity is established, a significant gap exists in the understanding of its biological properties. Future research should focus on:

- Detailed Synthesis and Analog Generation: Elucidation and optimization of the synthetic route to allow for the generation of analogs for structure-activity relationship (SAR) studies.
- Mechanism of Action Studies: Comprehensive in vitro and in vivo studies to pinpoint the molecular target(s) and the precise mechanism by which **Noformicin** exerts its antiviral effects.
- Signaling Pathway Analysis: In-depth investigation of the impact of **Noformicin** on various cellular signaling pathways to understand its broader cellular effects and potential off-target activities.

The pursuit of these research avenues will be critical in determining the therapeutic potential of **Noformicin** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Noformicin, (+)- | C8H15N5O | CID 130797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A synthesis of noformycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Noformicin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086930#noformicin-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b086930#noformicin-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com